Microtubule inhibitor 6

Description

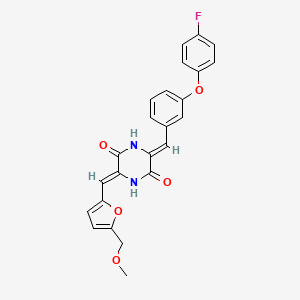

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H19FN2O5 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(3Z,6Z)-3-[[3-(4-fluorophenoxy)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C24H19FN2O5/c1-30-14-20-10-9-19(32-20)13-22-24(29)26-21(23(28)27-22)12-15-3-2-4-18(11-15)31-17-7-5-16(25)6-8-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28)/b21-12-,22-13- |

InChI Key |

ZLGSUDHLMJERRN-HDSGJDLKSA-N |

Isomeric SMILES |

COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)OC4=CC=C(C=C4)F)/C(=O)N2 |

Canonical SMILES |

COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Microtubule inhibitor 6 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Paclitaxel, a Microtubule Stabilizing Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paclitaxel is a potent anti-cancer agent belonging to the taxane family of drugs.[1] Its primary mechanism of action involves the disruption of normal microtubule dynamics, which are critical for cell division and other essential cellular functions.[2] By binding to the β-tubulin subunit of microtubules, paclitaxel stabilizes the polymer, preventing the disassembly necessary for the mitotic spindle to function correctly.[1][3] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][4] This guide provides a detailed overview of paclitaxel's mechanism of action, its effects on cellular processes, relevant signaling pathways, and protocols for key experimental assays.

Core Mechanism of Action: Microtubule Stabilization

Under normal physiological conditions, microtubules exist in a state of dynamic instability, characterized by stochastic switching between phases of polymerization (growth) and depolymerization (shortening).[5] This dynamic behavior is essential for the formation and function of the mitotic spindle during cell division.[5]

Paclitaxel's primary anti-neoplastic effect is its ability to suppress this dynamic instability.[1][2] The key steps are as follows:

-

Binding to β-Tubulin: Paclitaxel binds to a specific pocket on the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer.[3][6][7] This binding site is located on the inner surface of the microtubule, facing the lumen.[6][8]

-

Promotion of Polymerization: Paclitaxel promotes the assembly of tubulin dimers into microtubules.[3][]

-

Inhibition of Depolymerization: Crucially, it stabilizes the microtubule structure by preventing its depolymerization into free tubulin dimers.[1][2][] This results in the formation of unusually stable, non-functional microtubule bundles.[3]

-

Suppression of Dynamics: The stabilization effect significantly suppresses both the shortening and growing rates of microtubules, effectively freezing their dynamic nature.[5]

This disruption of microtubule dynamics has profound consequences for the cell, primarily by interfering with mitosis. The stabilized mitotic spindle is unable to properly segregate chromosomes, leading to a prolonged activation of the mitotic checkpoint.[1] This sustained mitotic arrest ultimately triggers the cell's apoptotic machinery.[1][4]

Figure 1: Paclitaxel's core mechanism of action on microtubule dynamics.

Downstream Signaling Pathways Leading to Apoptosis

The mitotic arrest induced by paclitaxel activates several downstream signaling cascades that converge on the induction of apoptosis. While the precise network of interactions is complex and can be cell-type dependent, key pathways have been identified.[10][11][12]

-

JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), is a critical mediator of paclitaxel-induced apoptosis.[10] Paclitaxel treatment can lead to the activation of the TAK1-JNK signaling axis, which in turn can modulate the activity of Bcl-2 family proteins to promote apoptosis.[10]

-

p38 MAPK Pathway: Similar to the JNK pathway, the p38 mitogen-activated protein kinase (MAPK) pathway is another stress-response cascade that can be activated by paclitaxel to induce apoptosis.[10][12]

-

PI3K/Akt Pathway: Paclitaxel has been shown to suppress the pro-survival PI3K/Akt signaling pathway in some cancer cells.[11][13] Inhibition of this pathway can lower the threshold for apoptosis.

-

Bcl-2 Family Regulation: A common convergence point for these pathways is the regulation of the Bcl-2 family of proteins. Paclitaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating it.[14] This shifts the balance in favor of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[11]

Figure 2: Key signaling pathways in paclitaxel-induced apoptosis.

Quantitative Data: In Vitro Efficacy

The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which varies significantly depending on the cancer cell line, exposure duration, and assay method.

| Cell Line Type | Cell Line | IC50 (nM) | Exposure Time (h) | Reference |

| Ovarian Carcinoma | Multiple Lines | 0.4 - 3.4 | Not Specified | [15] |

| Human Tumor Lines | Multiple Lines | 2.5 - 7.5 | 24 | [16] |

| Breast Cancer | MDA-MB-231 | ~300 | Not Specified | [17] |

| Breast Cancer | ZR75-1 | Not Specified | Not Specified | [18] |

| Breast Cancer | SK-BR-3 | ~5-10 | 72 | [19] |

| Breast Cancer | T-47D | ~2-5 | 72 | [19] |

| Bladder Cancer | RT4, RT112, T24 | Varies | 24 / 48 | [20] |

Note: IC50 values are highly context-dependent and can vary between experiments. The data presented are for comparative purposes.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorometric)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. It is a primary method for confirming direct interaction with and stabilization of microtubules.

Principle: Unpolymerized tubulin has a low affinity for the fluorescent dye DAPI. Upon polymerization into microtubules, DAPI binds with higher affinity, leading to an increase in fluorescence. Stabilizing agents like paclitaxel will enhance and accelerate this increase, while destabilizing agents will inhibit it.[21]

Materials:

-

Purified tubulin (>99%), lyophilized (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI solution

-

Paclitaxel (positive control)

-

Nocodazole or Colchicine (destabilizing control)

-

DMSO (vehicle control)

-

Black, non-binding 384-well microplate

-

Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Preparation: Pre-warm the plate reader to 37°C. Prepare the Tubulin Polymerization Buffer by mixing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[22]

-

Compound Plating: Add the test compounds and controls (paclitaxel, nocodazole, DMSO) to the wells of the pre-warmed plate.

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with the Tubulin Polymerization Buffer to the desired final concentration (e.g., 2 mg/mL). Keep on ice and use immediately.[22]

-

Reaction Initiation: Add the DAPI solution to the tubulin suspension. Initiate the polymerization reaction by adding the cold tubulin/DAPI mixture to the wells containing the test compounds.

-

Measurement: Immediately place the plate in the reader and begin kinetic measurements. Record fluorescence intensity every minute for at least 60 minutes at 37°C.[23]

-

Data Analysis: Plot fluorescence intensity versus time. Paclitaxel should show a rapid and high-level increase in fluorescence compared to the DMSO control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with paclitaxel.

Principle: Paclitaxel-induced mitotic arrest causes cells to accumulate in the G2/M phase. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[24] Cells in G2/M have twice the DNA content of cells in G0/G1 and will therefore exhibit twice the fluorescence intensity when analyzed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Paclitaxel stock solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[25]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of paclitaxel (and a vehicle control) for a specified time (e.g., 24 or 48 hours).[26]

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and neutralize with complete medium. Combine with the floating cells from the supernatant.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C (or overnight at 4°C).[25]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[24][25]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.[25]

-

Data Analysis: Gate on the single-cell population to exclude doublets. Generate a histogram of fluorescence intensity. The first peak represents G0/G1 phase cells, and the second peak (with approximately double the fluorescence) represents G2/M phase cells. The region between the peaks represents S phase cells. Quantify the percentage of cells in each phase using appropriate cell cycle analysis software.

Figure 3: Workflow for cell cycle analysis after paclitaxel treatment.

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 10. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Paclitaxel induced apoptotic genes and pathways alterations: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 20. researchgate.net [researchgate.net]

- 21. benthamopenarchives.com [benthamopenarchives.com]

- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. cancer.wisc.edu [cancer.wisc.edu]

- 26. researchgate.net [researchgate.net]

The Discovery and Synthesis of Microtubule Inhibitor SP-6-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules are highly dynamic cytoskeletal polymers crucial for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for anticancer drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of a potent microtubule inhibitor, SP-6-27. While the user requested information on "Microtubule inhibitor 6," this term does not correspond to a universally recognized compound. Therefore, this guide focuses on SP-6-27, a well-characterized 4H-chromene derivative that serves as a representative example of a numerically designated microtubule inhibitor. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: Targeting the Dynamic Cytoskeleton

The microtubule network's dynamic instability—the stochastic switching between phases of polymerization and depolymerization—is essential for the proper formation and function of the mitotic spindle. Disruption of this process activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[1] Microtubule-targeting agents (MTAs) are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1]

SP-6-27 belongs to the class of microtubule-destabilizing agents. It is a substituted 4H-chromene derivative that was identified from a focused chemical library screen as a potent anti-proliferative agent.[2][3] It exerts its biological effects by binding to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization.[1] This activity has shown significant promise in preclinical models, particularly in chemoresistant ovarian cancer.[2][3]

Discovery and Synthesis of SP-6-27

Discovery

SP-6-27 was identified through a rational drug design and screening approach. Researchers began with initial lead compounds, GRI-394837 and GRI-102696, which are also 4H-chromenes known to act as tubulin depolymerizing agents.[1][2] A focused library of substituted 4H-chromene analogs was then synthesized and screened against various cancer cell lines, leading to the identification of SP-6-27 as a lead candidate with potent cytotoxic activity, particularly against ovarian cancer cells.[1][2] The structure of SP-6-27 is derived from its parent compound, GRI-394837.[4]

Chemical Synthesis

While the precise, step-by-step synthesis protocol for SP-6-27 is not detailed in the available literature, the general synthesis of the 4-aryl-4H-chromene scaffold is well-established. It is typically achieved through a one-pot, three-component reaction involving a substituted phenol, an aryl aldehyde, and an activated cyanide-containing methylene compound like malononitrile. This reaction is often catalyzed by a base.

Representative Synthesis of a 4-Aryl-4H-Chromene Scaffold:

-

Reactants:

-

A substituted phenol (e.g., 3-methoxyphenol)

-

A substituted aryl aldehyde

-

Malononitrile

-

-

Catalyst: A base such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent: A polar solvent like ethanol or methanol.

-

Procedure: The three components and the catalyst are typically refluxed in the solvent. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product often precipitates and can be collected by filtration. Further purification is achieved through recrystallization.

This versatile synthesis route allows for the creation of a diverse library of chromene derivatives by varying the substituents on the phenol and aryl aldehyde starting materials, facilitating structure-activity relationship (SAR) studies.

Mechanism of Action and Biological Activity

SP-6-27 functions as a microtubule-destabilizing agent. Its primary mechanism involves the following key steps:

-

Tubulin Binding: SP-6-27 binds to the colchicine-binding site on the β-tubulin subunit.[1]

-

Inhibition of Polymerization: This binding event prevents the polymerization of αβ-tubulin dimers into microtubules.

-

Microtubule Disruption: The inhibition of polymerization shifts the dynamic equilibrium towards depolymerization, leading to a net loss of cellular microtubules.[2][3]

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[3][5]

This cascade of events results in potent anti-proliferative and cytotoxic effects against cancer cells, including those resistant to other chemotherapeutic agents like cisplatin.[2][3] Furthermore, SP-6-27 has demonstrated anti-angiogenic properties by inhibiting the formation of capillary tubes by endothelial cells.[2][3]

Quantitative Data Summary

The anti-cancer efficacy of SP-6-27 has been quantified across various human cancer cell lines. The following tables summarize the key inhibitory concentrations (IC₅₀).

Table 1: Cytotoxicity of SP-6-27 in Human Ovarian Cancer Cell Lines

| Cell Line | Cisplatin Sensitivity | IC₅₀ (µM) for SP-6-27 (72h treatment) |

| A2780 | Sensitive | 0.10 ± 0.01 |

| SKOV-3 | Sensitive | 0.28 ± 0.02 |

| TOV-112D | Sensitive | 0.14 ± 0.01 |

| OVCAR-3 | Resistant | 0.84 ± 0.20 |

| cis-A2780 | Resistant | 0.14 ± 0.01 |

| cis-TOV-112D | Resistant | 0.12 ± 0.01 |

| HOSEpiC (Normal) | N/A | > 10 |

Data sourced from Kulshrestha et al., 2017.[2][3]

Key Experimental Protocols

The characterization of microtubule inhibitors like SP-6-27 involves a series of standardized in vitro assays. Detailed protocols for these key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Principle: The assay utilizes a fluorescent reporter, 4',6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon incorporation into newly formed microtubules. An increase in fluorescence is proportional to the extent of tubulin polymerization.

-

Materials:

-

Purified tubulin (>99%, e.g., from porcine brain)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (1 mM final concentration)

-

DAPI solution

-

Test compound (SP-6-27) and controls (Paclitaxel as enhancer, Colchicine as inhibitor)

-

Black, half-area 96-well plate

-

Temperature-controlled fluorescence plate reader (Excitation: 360 nm, Emission: 420-450 nm)

-

-

Protocol:

-

Prepare the tubulin polymerization reaction mix on ice. For each reaction, combine G-PEM buffer, GTP, and DAPI.

-

Add the test compound (SP-6-27 at various concentrations) or control compounds to the appropriate wells of the pre-warmed 96-well plate.

-

Add the purified tubulin protein to the reaction mix to initiate the reaction.

-

Immediately transfer the reaction mix to the wells containing the test compounds.

-

Place the plate in the reader, pre-warmed to 37°C.

-

Measure fluorescence intensity kinetically, for example, every 60 seconds for 60-90 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. Inhibitors like SP-6-27 will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of the inhibitor on cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., A2780)

-

Complete culture medium

-

96-well tissue culture plates

-

Test compound (SP-6-27)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate spectrophotometer (absorbance at 570 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SP-6-27 for a specified duration (e.g., 72 hours). Include vehicle-only wells as a control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value.

-

Immunofluorescence for Microtubule Network Visualization

This technique allows for the direct visualization of the microtubule network within cells, revealing disruptions caused by the inhibitor.

-

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to α- or β-tubulin binds to the microtubules, and a secondary antibody conjugated to a fluorophore binds to the primary antibody, allowing visualization by fluorescence microscopy.

-

Materials:

-

Cells grown on glass coverslips

-

Test compound (SP-6-27)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

-

-

Protocol:

-

Seed cells on coverslips in a culture plate and allow them to adhere.

-

Treat cells with SP-6-27 (e.g., 0.5 µM for 24 hours) or vehicle control.

-

Wash cells with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C (this step also permeabilizes the cells). If using paraformaldehyde, follow with a separate permeabilization step.

-

Wash the coverslips with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Visualize the microtubule structure using a fluorescence microscope. Treated cells are expected to show a diffuse, punctate tubulin stain and a loss of the filamentous network.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).

-

Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI). The fluorescence intensity of a cell is directly proportional to its DNA content. Cells in G2 or M phase have twice the DNA content (4N) of cells in G1 phase (2N).

-

Materials:

-

Treated and control cells

-

PBS

-

Fixative (e.g., cold 70% ethanol)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Protocol:

-

Culture and treat cells with SP-6-27 for a specified time (e.g., 24 hours).

-

Harvest the cells (including any floating cells) by trypsinization and pellet by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature, protected from light.

-

Analyze the samples on a flow cytometer.

-

Generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the G2/M peak is expected for microtubule inhibitors.

-

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: The assay uses a synthetic substrate, Ac-DEVD-AMC, which consists of the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule (AMC, 7-amino-4-methylcoumarin). In apoptotic cells, activated caspase-3 cleaves the substrate, releasing free AMC, which can be measured fluorometrically.

-

Materials:

-

Treated and control cell lysates

-

Cell Lysis Buffer

-

2X Reaction Buffer with DTT

-

Caspase-3 substrate (Ac-DEVD-AMC)

-

96-well plate suitable for fluorescence

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~440 nm)

-

-

Protocol:

-

Induce apoptosis in cells by treating with SP-6-27.

-

Lyse the cells using the provided lysis buffer and quantify the protein concentration of the lysates.

-

Add 50-200 µg of protein from each cell lysate to wells in the 96-well plate.

-

Prepare a master mix of 2X Reaction Buffer and DTT. Add this to each well containing lysate.

-

Add the Ac-DEVD-AMC substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with a plate reader.

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence from the treated sample to the untreated control.

-

Visualizations: Pathways and Workflows

Signaling Pathway of SP-6-27-Induced Apoptosis

The diagram below illustrates the intrinsic apoptotic pathway activated by SP-6-27 following microtubule disruption and mitotic arrest.

Caption: Signaling cascade initiated by SP-6-27 leading to apoptosis.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and preclinical characterization of a novel microtubule inhibitor like SP-6-27.

Caption: A typical experimental workflow for characterizing a novel microtubule inhibitor.

Conclusion

SP-6-27 is a potent, synthetically accessible 4H-chromene-based microtubule inhibitor that demonstrates significant anti-cancer activity. By binding to the colchicine site of tubulin, it disrupts microtubule dynamics, induces G2/M cell cycle arrest, and triggers caspase-dependent apoptosis. Its efficacy in cisplatin-resistant ovarian cancer models highlights its potential as a valuable therapeutic candidate. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers engaged in the discovery and development of novel microtubule-targeting agents. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic properties of SP-6-27 and related analogs is warranted to advance this promising class of compounds toward clinical application.

References

- 1. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Deep Dive into the Biological Activity of Microtubule Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Microtubule Inhibitor 6, a potent furan-diketopiperazine-type derivative with significant anticancer properties. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the assays used to characterize its activity.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound, also identified as compound 17o in its discovery publication, exerts its potent cytotoxic effects by directly interfering with microtubule polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure. By inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules, this compound effectively halts the cell cycle and induces apoptosis (programmed cell death).

The targeted disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Drugs that interfere with microtubule function, such as the taxanes and vinca alkaloids, are mainstays in the treatment of a wide range of malignancies. This compound represents a novel chemical scaffold within this important class of anticancer agents.

Quantitative Assessment of Biological Activity

The in vitro cytotoxic and microtubule-disrupting activities of this compound have been rigorously quantified.

In Vitro Cytotoxicity

The compound demonstrates potent growth-inhibitory activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H460 | Non-small cell lung cancer | 14.0[1][2] |

| BxPC-3 | Pancreatic cancer | 6.6[1][2] |

| HT-29 | Colorectal cancer | 7.0[1][2] |

Tubulin Polymerization Inhibition

This compound effectively inhibits the polymerization of tubulin in a cell-free assay, confirming its direct interaction with this molecular target. The IC50 for tubulin polymerization inhibition is a key indicator of its potency as a microtubule-targeting agent.

| Assay | IC50 (µM) |

| Tubulin Polymerization | 0.98 |

Signaling Pathways and Cellular Effects

The primary signaling cascade initiated by this compound is the disruption of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTT) Assay

This assay quantitatively assesses the cytotoxic effect of this compound on cancer cell lines.

Workflow:

Methodology:

-

Human cancer cells (NCI-H460, BxPC-3, HT-29) are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

The cells are then treated with various concentrations of this compound and incubated for 72 hours.

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of this compound on the assembly of tubulin into microtubules.

Methodology:

-

Purified tubulin protein is incubated in a polymerization buffer at 37°C in the presence of GTP.

-

This compound at various concentrations is added to the reaction mixture.

-

The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The IC50 value is determined as the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50% compared to a vehicle control.

Conclusion

This compound is a potent, novel compound that exhibits significant anticancer activity through the targeted inhibition of microtubule polymerization. Its low nanomolar cytotoxicity against a range of cancer cell lines and its direct inhibitory effect on tubulin polymerization underscore its potential as a lead compound for the development of new cancer therapeutics. The detailed experimental protocols provided herein offer a foundation for further research into the promising biological activities of this molecule.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Microtubule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Microtubule Inhibitor 6" does not correspond to a specifically recognized compound in publicly available scientific literature. This guide therefore provides a comprehensive overview of the structure-activity relationships (SAR) for major classes of well-characterized microtubule inhibitors, offering insights relevant to the field of microtubule-targeting drug discovery.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. Their pivotal role in mitosis makes them a key target for anticancer drug development. Microtubule inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents. This guide delves into the core structure-activity relationships of prominent microtubule inhibitor classes, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.

Structure-Activity Relationship of Microtubule-Stabilizing Agents: The Taxanes

Taxanes, such as paclitaxel (Taxol) and docetaxel (Taxotere), are potent microtubule-stabilizing agents that bind to the β-tubulin subunit within the microtubule lumen. Their SAR has been extensively studied to improve efficacy, solubility, and overcome drug resistance.

Key Structural Features and SAR Insights:

-

The Taxane Core: The baccatin III core is essential for activity. Modifications at various positions significantly impact potency.

-

C13 Side Chain: The N-benzoyl-β-phenylisoserine side chain at C13 is crucial for binding to tubulin and cytotoxicity.[1] Alterations to the N-benzoyl group can modulate activity, with some meta-substituted analogs showing increased potency.[2]

-

C2 Benzoyl Group: This group is vital for activity, and its removal leads to a significant loss of potency.[1]

-

C7 Hydroxyl Group: Deoxygenation at the C7 position results in 7-deoxytaxol, which retains comparable cytotoxicity to paclitaxel.[2]

-

C10 Acetyl Group: The 10-deacetyl analog is generally less active, though this position can be modified to improve properties, as seen in docetaxel.[3][4]

Table 1: Structure-Activity Relationship of Selected Taxol Analogs

| Compound/Analog | Modification | Relative Activity (Compared to Paclitaxel) | Reference |

| Paclitaxel | - | 1 | General |

| Docetaxel | N-tert-butoxycarbonyl at C3' and hydroxyl at C10 | More active in some cell lines | [3] |

| 7-Deoxytaxol | Removal of C7 hydroxyl group | Comparable | [2] |

| m-Azidobenzoyl-taxol | meta-azido substitution on C2 benzoyl group | ~6-fold more cytotoxic | [2] |

| p-Azidobenzoyl-taxol | para-azido substitution on C2 benzoyl group | Inactive | [2] |

Structure-Activity Relationship of Microtubule-Destabilizing Agents

These agents inhibit tubulin polymerization and are further divided based on their binding site on tubulin.

Vinca alkaloids, including vinblastine and vincristine, bind to the β-tubulin subunit at a distinct site, inducing tubulin self-association into spiral aggregates.[5][6]

Key Structural Features and SAR Insights:

-

Catharanthine and Vindoline Moieties: The dimeric structure is essential for activity. Modifications on either the catharanthine or vindoline nucleus can affect potency and spectrum of activity.

-

C16' Position: The stereochemistry at C16' in the catharanthine unit is important for activity.

-

Vindoline Ring System: The acetyl group at C4 and the substituents on the aromatic ring of the vindoline moiety influence activity.

Table 2: Structure-Activity Relationship of Selected Vinca Alkaloids

| Compound | Key Structural Features | Relative Potency (Tubulin Assembly Inhibition) | Reference |

| Vinblastine | Dimeric indole-indoline alkaloid | Potent | [7] |

| Vincristine | Formyl group on vindoline nitrogen instead of methyl | More potent neurotoxin | [7] |

| Vinorelbine | 3',4'-anhydro modification in the catharanthine moiety | Similar potency to vinblastine, reduced neurotoxicity | [5] |

| Vinflunine | Difluorinated catharanthine moiety | Active against some resistant cell lines | [5] |

A diverse group of compounds bind to the colchicine site on β-tubulin, preventing its polymerization. Combretastatin A-4 (CA-4) is a prominent example.

Key Structural Features and SAR Insights for Combretastatin A-4 Analogs:

-

Trimethoxyphenyl (A) Ring: The 3,4,5-trimethoxy substitution pattern is critical for high potency.[8]

-

Substituted Phenyl (B) Ring: A para-methoxy or para-hydroxyl group on the B-ring is favorable for activity.

-

Bridge between Rings: A cis-stilbene bridge is essential for the high activity of CA-4, as the trans isomer is significantly less active.[8] Modifications of the bridge to other linkers like chalcones have been explored.[9]

Table 3: Structure-Activity Relationship of Selected Combretastatin A-4 Analogs

| Compound/Analog | Key Structural Features | IC50 (Tubulin Polymerization Inhibition, µM) | Reference |

| Combretastatin A-4 | cis-stilbene, 3,4,5-trimethoxy A-ring, 4-methoxy B-ring | ~1-2 | [10][11][12] |

| trans-Combretastatin A-4 | trans-stilbene bridge | >100 | [8] |

| CA-4 Phosphate (CA-4P) | Water-soluble prodrug of CA-4 | Converted to active CA-4 in vivo | [11] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

Tubulin solution is mixed with GTP (final concentration ~1 mM) and a polymerization enhancer such as glycerol (e.g., 10%) on ice.[14]

-

The mixture is added to a pre-warmed 96-well plate.[13]

-

Test compounds at various concentrations are added to the wells. Controls include a vehicle (e.g., DMSO) for baseline polymerization and known inhibitors (e.g., colchicine) or stabilizers (e.g., paclitaxel).[13]

-

The plate is immediately transferred to a microplate reader pre-heated to 37°C.[15]

-

The absorbance at 340 nm is measured kinetically over a period of time (e.g., 60 minutes) to monitor the turbidity resulting from microtubule formation.[15][16]

-

-

Data Analysis:

-

The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.

-

IC50 values (for inhibitors) or EC50 values (for stabilizers) are determined by plotting the percentage of inhibition or enhancement against the compound concentration.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on cell viability.[17]

Methodology:

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells/well) and allowed to adhere overnight.[16]

-

-

Compound Treatment:

-

MTT Incubation:

-

After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration ~0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[16]

-

-

Formazan Solubilization:

-

The medium containing MTT is removed, and an organic solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[16]

-

-

Absorbance Reading:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The GI50 or IC50 value (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Cell Cycle Analysis

This flow cytometry-based assay determines the effect of a compound on cell cycle progression.

Methodology:

-

Cell Treatment:

-

Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).[16]

-

-

Cell Harvesting and Fixation:

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing. Cells are then stored at -20°C.

-

-

Staining:

-

Fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A to remove RNA.

-

-

Flow Cytometry:

-

The DNA content of individual cells is measured using a flow cytometer.

-

-

Data Analysis:

-

The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified using cell cycle analysis software. Microtubule inhibitors typically cause an accumulation of cells in the G2/M phase.[16]

-

Visualizations

Caption: Signaling pathway of microtubule inhibitors leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. texaschildrens.org [texaschildrens.org]

In Vitro Characterization of Microtubule Inhibitor 6: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of Microtubule Inhibitor 6, a class of novel compounds with potent anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and microtubule-targeting drug discovery. The information presented herein is a synthesis of findings from multiple studies on distinct molecules referred to as "compound 6" or its variants, which, despite their different chemical scaffolds, share a common mechanism of action as microtubule destabilizing agents.

Core Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, which are essential cytoskeletal proteins crucial for cell division, intracellular transport, and cell shape maintenance.[1][2] These inhibitors function by binding to tubulin, the fundamental protein subunit of microtubules, thereby preventing their polymerization.[3][4] This disruption of microtubule formation leads to a cascade of cellular events, including cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1][3]

Quantitative Biological Activity

The efficacy of various analogs of this compound has been quantified across several cancer cell lines. The data highlights their potent cytotoxic and tubulin polymerization inhibitory activities.

| Compound ID/Class | Cell Line | Assay | IC50 Value | Reference |

| Imidazopyridine Scaffold (Compound 6) | MCF-7 (Breast Cancer) | Tubulin Polymerization Inhibition (ELISA) | 6.1 ± 0.1 µM | [3] |

| Imidazopyridine Scaffold (Compound 6) | Various Cancer Cell Lines | Proliferation | Low micromolar concentrations | [3] |

| Triazole Analog (6h) | A549 (Non-Small Cell Lung Cancer) | Proliferation (MTT Assay) | 62.59 ± 7.08 nM | [4] |

| Triazole Analog (6h) | H460 (Non-Small Cell Lung Cancer) | Proliferation (MTT Assay) | 88.70 ± 10.54 nM | [4] |

| Chromene Compound (SP-6-27) | OVCA (Ovarian Cancer) | Tubulin Polymerization Inhibition | Concentration-dependent | [1] |

| Derivative Compound 6 | MCF-7 (Breast Cancer) | Proliferation | 4.23 µM | [5] |

| Derivative Compound 6 | HepG2 (Liver Cancer) | Proliferation | 16.46 µM | [5] |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of microtubule inhibitors. The following sections outline the protocols for key experiments used to characterize this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cancer cells (e.g., A549, H460) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0-1000 nM) for specific time points (e.g., 24, 48, 72 hours).[4]

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT).

-

The plates are incubated to allow the conversion of MTT to formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of this compound on tubulin assembly.

Protocol:

-

Purified tubulin is incubated with GTP in a polymerization buffer.

-

This compound, a positive control (e.g., colchicine), or a vehicle control is added to the reaction mixture at various concentrations.[6]

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.[6]

-

The rate and extent of polymerization are compared between the treated and control groups to determine the inhibitory activity.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cancer cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures provide a clearer understanding of the actions and analysis of this compound.

Caption: Mechanism of action of this compound leading to apoptosis.

Caption: General experimental workflow for in vitro characterization.

Conclusion

This compound represents a promising class of anti-cancer agents that effectively target tubulin dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and development of these potent compounds. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

- 1. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tubintrain.eu [tubintrain.eu]

- 3. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 4. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Dynamism: A Technical Guide to the Effects of Combretastatin A-4 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, the dynamic cytoskeletal polymers, are pivotal in a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their inherent dynamic instability, characterized by phases of polymerization and depolymerization, is crucial for their function. This dynamism makes them a prime target for anticancer therapeutics. This technical guide provides an in-depth examination of the effects of Combretastatin A-4 (CA-4), a potent microtubule inhibitor, on microtubule dynamics. We will delve into its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize the signaling pathways it perturbs.

Introduction to Combretastatin A-4

Combretastatin A-4 (CA-4) is a natural stilbenoid phenol isolated from the bark of the African bush willow, Combretum caffrum.[1][2] It is a potent anti-cancer agent that functions by disrupting the microtubule network within cells.[1] CA-4 is a leading compound in the class of vascular disrupting agents (VDAs) and also exhibits strong antimitotic properties.[2][3] Its structural simplicity and high potency have made it and its analogs a subject of extensive research in oncology.[4]

Mechanism of Action: Inhibition of Tubulin Polymerization

Combretastatin A-4 exerts its effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin.[1][2][5] This binding event prevents the polymerization of tubulin dimers into microtubules.[1][4] The cis-stilbene configuration of CA-4 is crucial for its high-affinity binding and biological activity.[1][2] By inhibiting tubulin polymerization, CA-4 effectively suppresses microtubule dynamics, leading to a cascade of downstream cellular events that culminate in cell cycle arrest and apoptosis.[5][6]

Quantitative Data on the Effects of Combretastatin A-4

The potency of Combretastatin A-4 is demonstrated by its low nanomolar to micromolar concentrations required to inhibit cell growth and tubulin polymerization. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting potential differences in tubulin isotype expression or other cellular factors.[5]

Table 1: In Vitro Cytotoxicity of Combretastatin A-4 (CA-4) against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BFTC 905 | Bladder Cancer | < 4 | [6] |

| TSGH 8301 | Bladder Cancer | < 4 | [6] |

| 518A2 | Melanoma | 1.8 | [7] |

| HCT-116 | Colon Cancer | 20 | [8] |

| HR | Gastric Cancer | 30 | [7] |

| NUGC3 | Stomach Cancer | 8520 | [7] |

| HeLa | Cervical Cancer | 95.9 µM | [9] |

| JAR | Choriocarcinoma | 88.89 µM | [9] |

| MDA-MB-231 | Breast Cancer | 111.4 ± 2.2 | [10] |

Table 2: Biochemical Activity of Combretastatin A-4 (CA-4)

| Parameter | Value | Reference |

| Binding Affinity (Kd) to β-tubulin | 0.4 µM | [7] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for directly measuring the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in light scattering (turbidity) or fluorescence.

4.1.1. Turbidity-Based Assay

Principle: The formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

Glycerol

-

Combretastatin A-4 (or other test compounds) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

-

Prepare a tubulin solution at a final concentration of 3-4 mg/mL in General Tubulin Buffer on ice.[11][12]

-

Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).[11]

-

Dispense 10 µL of the test compound (CA-4) at various concentrations (10x final concentration) into the wells of a pre-warmed 96-well plate.[11] Use DMSO as a vehicle control.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[11][13]

-

Plot the absorbance as a function of time to generate polymerization curves. Inhibitors like CA-4 will show a dose-dependent decrease in the rate and extent of polymerization.

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing the effects of inhibitors on microtubule organization and density.

Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α- or β-tubulin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips

-

Combretastatin A-4

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of CA-4 for the desired duration (e.g., 6-24 hours).[6]

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[14][15]

-

Wash the cells three times with PBS.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[15]

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.[16]

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[15][16]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (and DAPI for nuclear staining) diluted in blocking buffer for 1 hour at room temperature in the dark.[14][15]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. In CA-4 treated cells, a dose-dependent disruption and depolymerization of the microtubule network will be observed.[17]

Signaling Pathways Affected by Combretastatin A-4

The disruption of microtubule dynamics by CA-4 triggers several signaling pathways, primarily leading to cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

By disrupting the mitotic spindle, CA-4 prevents proper chromosome segregation, activating the spindle assembly checkpoint. This leads to a prolonged arrest in the G2/M phase of the cell cycle.[6]

Induction of Apoptosis

Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis. CA-4 has been shown to induce apoptosis through multiple pathways:

-

Intrinsic (Mitochondrial) Pathway: CA-4 can induce the translocation of p53 to the mitochondria, where it interacts with Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[18] However, some studies suggest that p53's mitochondrial function may be negligible in CA-4-induced apoptosis in certain cell lines.[18] The upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 is a common feature.[19]

-

PI3K/Akt Pathway: CA-4 has been shown to suppress the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[20] Inhibition of this pathway contributes to the pro-apoptotic effects of CA-4.[19][20]

Conclusion

Combretastatin A-4 is a powerful microtubule-destabilizing agent with significant potential in cancer therapy. Its well-defined mechanism of action, targeting the colchicine-binding site on tubulin, leads to a potent disruption of microtubule dynamics. This, in turn, induces cell cycle arrest and apoptosis through the modulation of key signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation of CA-4 and novel microtubule inhibitors. A thorough understanding of the molecular interactions and cellular consequences of these agents is paramount for the development of more effective and targeted cancer treatments.

References

- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M410, a combretastatin A4 analogue, disrupts microtubules and inhibits HIF-1α in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 16. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 17. mdpi.com [mdpi.com]

- 18. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Dynamism: A Technical Guide to Cell Cycle Arrest Induced by Microtubule Inhibitor MI-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the microtubule inhibitor, designated herein as MI-6, induces cell cycle arrest. The information presented is a synthesis of findings from studies on various microtubule-targeting agents, with a particular focus on the 4-H chromene derivative SP-6-27, a potent inhibitor with demonstrated efficacy in preclinical cancer models.

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is essential for the formation and function of the mitotic spindle, which orchestrates the segregation of chromosomes during mitosis. Disruption of this dynamism is a well-established and effective strategy in cancer chemotherapy.

Mechanism of Action: Inducing Mitotic Catastrophe

MI-6, like other colchicine-site binding agents, functions by inhibiting tubulin polymerization. This leads to a cascade of cellular events culminating in cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. The primary mechanism involves the depolymerization of microtubules, which disrupts the intricate microtubule network within the cell.[1] This interference with microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. When the SAC is persistently activated due to the absence of a functional spindle, the cell is arrested in mitosis. This prolonged mitotic arrest can ultimately lead to cell death through a process known as mitotic catastrophe or through the intrinsic apoptotic pathway.[1]

Signaling Pathway from Microtubule Inhibition to Apoptosis

The sustained G2/M arrest triggered by MI-6 initiates downstream signaling cascades that converge on the apoptotic machinery. Key molecular events include the upregulation of pro-apoptotic proteins and the activation of caspases.

Caption: Signaling pathway of MI-6 induced cell cycle arrest and apoptosis.

Quantitative Data on Inhibitory Effects

The potency of microtubule inhibitors can be quantified through various assays. The following tables summarize key quantitative data for SP-6-27 and other representative microtubule inhibitors.

Table 1: Anti-proliferative Activity (IC50) of SP-6-27 in Ovarian Cancer Cell Lines

| Cell Line | Cisplatin Sensitivity | IC50 (µM) |

| A2780 | Sensitive | 0.10 ± 0.01 |

| OVCAR-3 | Resistant | 0.84 ± 0.20 |

| SKOV-3 | Resistant | 0.55 ± 0.15 |

| CAOV-3 | Resistant | 0.62 ± 0.18 |

| Data is presented as mean ± SD.[1] |

Table 2: Comparative IC50 Values of Various Microtubule Inhibitors

| Compound | Target Site | Cell Line | IC50 |

| SP-6-27 | Colchicine | A2780 | 0.10 µM |

| Nocodazole | Colchicine | HeLa | 49.33 nM |

| Vinblastine | Vinca | HeLa | 0.73 nM |

| Colchicine | Colchicine | HeLa | 9.17 nM |

| Paclitaxel | Taxane | U2OS | ~10 µM (for stabilization) |

| Note: IC50 values can vary significantly based on the cell line and assay conditions.[2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the protocols for key experiments used to characterize the effects of MI-6.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of MI-6 or vehicle control for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a centrifuge tube. Centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. Add 4 ml of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µl of PBS containing 100 µg/ml RNase A and 50 µg/ml propidium iodide.

-

Data Acquisition: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in G1, S, and G2/M phases is determined using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of MI-6 on the polymerization of purified tubulin.

-

Reagents: Purified tubulin (>99%), GTP, and a suitable polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol).

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 40 µM) in G-PEM buffer supplemented with 1 mM GTP. Add varying concentrations of MI-6 or a vehicle control (e.g., DMSO).

-

Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[4]

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of MI-6 can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.

Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the visualization of the microtubule network within cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat with MI-6 or a vehicle control for the desired time.

-

Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature.

-

Secondary Antibody and Counterstaining: Wash the cells with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI or Hoechst stain.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the microtubule network and nuclei using a fluorescence microscope.

Experimental and Logical Workflows

Visualizing the workflow of an experiment can aid in its design and execution.

Experimental Workflow for Assessing a Novel Microtubule Inhibitor

Caption: A typical experimental workflow for characterizing a microtubule inhibitor.

Conclusion

MI-6 represents a class of potent anti-proliferative agents that function by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a framework for the investigation and characterization of such compounds. A thorough understanding of their mechanism of action at the molecular and cellular levels is paramount for their development as effective therapeutic agents. The combination of in vitro biochemical assays, cell-based quantitative analyses, and detailed microscopic imaging provides a robust approach to elucidating the complex interplay between microtubule inhibitors and the cellular machinery they target.

References

- 1. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Apoptotic Pathways Activated by Microtubule Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the apoptotic pathways initiated by the novel microtubule inhibitor, designated here as Microtubule Inhibitor 6. This document details the molecular mechanisms, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the study of this compound. The information presented is a synthesis of current research findings, aimed at facilitating further investigation and drug development efforts in the field of oncology.

Introduction

Microtubule inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule polymerization and depolymerization. This interference with the cytoskeleton leads to mitotic arrest and ultimately triggers programmed cell death, or apoptosis. This compound represents a class of compounds that destabilize microtubules, leading to potent anti-proliferative activity in various cancer cell lines, including those resistant to conventional chemotherapeutics. This guide focuses on the downstream signaling cascades activated by this class of inhibitors, culminating in apoptosis.

Core Mechanism of Action

This compound functions as a tubulin depolymerizing agent, binding to the colchicine site of β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules, leading to a net decrease in the microtubule polymer mass within the cell. The disruption of the microtubule network has several profound consequences, including the arrest of the cell cycle in the G2/M phase and the induction of the intrinsic apoptotic pathway.[1][2]

Apoptotic Signaling Pathways

The primary mechanism of cell death induced by this compound is through the activation of the intrinsic (mitochondrial) apoptotic pathway. This cascade of events is initiated by the disruption of microtubule dynamics and culminates in the activation of effector caspases that execute the apoptotic program.

Intrinsic Apoptotic Pathway

The key molecular events in the intrinsic apoptotic pathway activated by this compound are as follows:

-

G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle by the inhibitor activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1]

-

Modulation of Bcl-2 Family Proteins: The sustained mitotic arrest leads to changes in the expression and activity of the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax, are upregulated.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release and Apoptosome Formation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

-

Caspase Activation Cascade: The apoptosome recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates the effector caspases, primarily caspase-3 and caspase-7.

-

Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

The following diagram illustrates the intrinsic apoptotic pathway activated by this compound.

Caption: Intrinsic apoptotic pathway activated by this compound.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize the key findings for two exemplary compounds, SP-6-27 and a compound referred to as "compound 6".

Table 1: Anti-proliferative Activity of SP-6-27 in Ovarian Cancer Cell Lines

| Cell Line | Type | IC50 (µM) ± SD |

| A2780 | Cisplatin-sensitive | 0.10 ± 0.01 |

| cis-A2780 | Cisplatin-resistant | 0.25 ± 0.05 |

| OVCAR-3 | Ovarian Carcinoma | 0.84 ± 0.20 |

| HOSEpiC | Normal Ovarian Epithelial | > 10 |

Data extracted from a study on the effects of SP-6-27 on ovarian cancer cells.[1][2]

Table 2: Pro-apoptotic Activity of "Compound 6" in MCF-7 Breast Cancer Cells

| Parameter | Fold Change vs. Control |

| Late Stage Apoptosis | 84-fold increase |

| Early Stage Apoptosis | 11-fold decrease |

| Caspase-9 Levels | 7.6-fold increase |

Data from a study identifying novel microtubule suppressors.